molecular formula C37H47N5 B12739221 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine CAS No. 57712-94-4

1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine

Cat. No.: B12739221
CAS No.: 57712-94-4
M. Wt: 561.8 g/mol
InChI Key: QAGZJRBUGVRFNF-UHFFFAOYSA-N
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Description

1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is a complex organic compound known for its vibrant red color. It is commonly referred to as Scarlet Red or Sudan IV. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-4-aminotoluene to form the diazonium salt. This intermediate is then coupled with 2-methylphenylamine to form the first azo linkage. The resulting compound undergoes a second diazotization and coupling with N-tridecylnaphthalen-2-amine to form the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in histological staining to highlight structures in biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular components.

    Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. The azo groups can form stable complexes with proteins and nucleic acids, altering their function. In biological systems, the compound can be metabolized to form reactive intermediates that interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its long alkyl chain enhances its solubility in non-polar solvents, making it particularly useful in industrial applications .

Properties

CAS No.

57712-94-4

Molecular Formula

C37H47N5

Molecular Weight

561.8 g/mol

IUPAC Name

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-N-tridecylnaphthalen-2-amine

InChI

InChI=1S/C37H47N5/c1-4-5-6-7-8-9-10-11-12-13-18-27-38-36-25-23-31-20-15-16-21-33(31)37(36)42-41-35-26-24-32(28-30(35)3)39-40-34-22-17-14-19-29(34)2/h14-17,19-26,28,38H,4-13,18,27H2,1-3H3

InChI Key

QAGZJRBUGVRFNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C

Origin of Product

United States

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